molecular formula C8H17ClO2S B13490218 4-(Chloromethyl)-1-(methylsulfonyl)hexane

4-(Chloromethyl)-1-(methylsulfonyl)hexane

Cat. No.: B13490218
M. Wt: 212.74 g/mol
InChI Key: AGHIHLKKIFTASE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(methylsulfonyl)hexane is an organic compound characterized by the presence of a chloromethyl group and a methylsulfonyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-(methylsulfonyl)hexane typically involves the chloromethylation of 1-(methylsulfonyl)hexane. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-(methylsulfonyl)hexane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted hexane derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of 1-(methylsulfonyl)hexane.

Scientific Research Applications

4-(Chloromethyl)-1-(methylsulfonyl)hexane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-(methylsulfonyl)hexane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methylsulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-1-(methylsulfonyl)butane
  • 4-(Chloromethyl)-1-(methylsulfonyl)pentane
  • 4-(Chloromethyl)-1-(methylsulfonyl)heptane

Uniqueness

4-(Chloromethyl)-1-(methylsulfonyl)hexane is unique due to its specific chain length and the presence of both chloromethyl and methylsulfonyl groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C8H17ClO2S

Molecular Weight

212.74 g/mol

IUPAC Name

4-(chloromethyl)-1-methylsulfonylhexane

InChI

InChI=1S/C8H17ClO2S/c1-3-8(7-9)5-4-6-12(2,10)11/h8H,3-7H2,1-2H3

InChI Key

AGHIHLKKIFTASE-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCS(=O)(=O)C)CCl

Origin of Product

United States

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